molecular formula C13H15Br2NO2 B7477416 N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide

N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B7477416
M. Wt: 377.07 g/mol
InChI Key: YURRVOZFUKRXPP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide: is an organic compound with the molecular formula C13H15Br2NO2. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It features a cyclopentyl group attached to an acetamide moiety, with a dibromophenoxy substituent, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then reacted with cyclopentylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The dibromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide is used in the study of molecular interactions and as a building block for the synthesis of more complex molecules. It is also utilized in the development of molecular force fields for simulations.

Biology: In biological research, this compound is investigated for its potential as a ligand in biomolecule-ligand complexes. It is used in studies involving free energy calculations and structure-based drug design.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors. It is also explored for its potential anti-inflammatory and anticancer properties.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the refinement of x-ray crystal complexes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

  • N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide
  • N-cycloheptyl-2-(2,4-dibromophenoxy)acetamide

Comparison: N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of bromine atoms can influence the compound’s electronic properties and its interactions with biological targets, making it distinct from its chlorinated or heptyl-substituted counterparts.

Properties

IUPAC Name

N-cyclopentyl-2-(2,4-dibromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO2/c14-9-5-6-12(11(15)7-9)18-8-13(17)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURRVOZFUKRXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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